SSR128129E

Catalog No.
S548012
CAS No.
M.F
C18H15N2NaO4
M. Wt
346.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SSR128129E

Product Name

SSR128129E

IUPAC Name

sodium;2-amino-5-(1-methoxy-2-methylindolizine-3-carbonyl)benzoate

Molecular Formula

C18H15N2NaO4

Molecular Weight

346.3 g/mol

InChI

InChI=1S/C18H16N2O4.Na/c1-10-15(20-8-4-3-5-14(20)17(10)24-2)16(21)11-6-7-13(19)12(9-11)18(22)23;/h3-9H,19H2,1-2H3,(H,22,23);/q;+1/p-1

InChI Key

JFBMSTWZURKQOC-UHFFFAOYSA-M

SMILES

CC1=C(N2C=CC=CC2=C1OC)C(=O)C3=CC(=C(C=C3)N)C(=O)[O-].[Na+]

Solubility

Soluble in water

Synonyms

SSR128129E; SSR 128129E; SSR-128129E.

Canonical SMILES

CC1=C(N2C=CC=CC2=C1OC)C(=O)C3=CC(=C(C=C3)N)C(=O)[O-].[Na+]

Description

The exact mass of the compound Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate is 324.11101 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Information regarding the specific scientific research applications of Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate is currently limited. Public scientific databases such as PubChem [] do not indicate any known areas of research for this compound.

  • Kinase inhibitor: The presence of the indolizin-3-yl group suggests a possible application as a kinase inhibitor. Kinases are enzymes involved in many cellular processes, and their inhibition can be a target for drug discovery [].
  • Antibacterial or antifungal activity: The overall structure of the molecule may lend itself to interactions with bacterial or fungal cell walls or membranes, warranting investigation for antimicrobial properties [].

SSR128129E is a small-molecule compound identified as an allosteric inhibitor of fibroblast growth factor receptor signaling. It specifically targets the extracellular domain of fibroblast growth factor receptors, inhibiting their signaling pathways without competing with fibroblast growth factor for binding. This unique mechanism of action makes SSR128129E a significant player in therapeutic strategies aimed at conditions associated with aberrant fibroblast growth factor receptor signaling, including various cancers and angiogenesis-related disorders .

The primary chemical reaction involving SSR128129E is its binding to the extracellular region of fibroblast growth factor receptors (FGFRs). This binding inhibits the receptor's ability to internalize the fibroblast growth factor and consequently blocks downstream signaling pathways that lead to cell proliferation and survival. The inhibition is characterized as allosteric, meaning that SSR128129E alters the receptor's conformation to prevent normal function rather than directly blocking the active site .

SSR128129E exhibits potent biological activity by inhibiting multiple isoforms of fibroblast growth factor receptors (FGFR1-4). Its allosteric inhibition has been shown to effectively suppress tumor angiogenesis and growth in various preclinical models. The compound's ability to interfere with fibroblast growth factor signaling pathways is critical in cancer therapy, particularly in tumors where FGFR signaling is upregulated . Studies have demonstrated its efficacy in reducing tumor size and vascularization, highlighting its potential as an anti-cancer agent .

The synthesis of SSR128129E involves several organic chemistry techniques that typically include:

  • Formation of key intermediates: This may involve reactions such as condensation or cyclization.
  • Purification: Techniques like high-performance liquid chromatography are employed to ensure high purity levels (greater than 99%).
  • Characterization: The final product is characterized using methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

SSR128129E has several applications, primarily in the field of oncology:

  • Cancer Treatment: It is used as a therapeutic agent targeting tumors with activated FGFR signaling.
  • Research Tool: SSR128129E serves as a valuable tool in studying FGFR-related biological processes and diseases.
  • Angiogenesis Inhibition: The compound is explored for its potential in treating diseases characterized by excessive angiogenesis, such as diabetic retinopathy and age-related macular degeneration .

Interaction studies have shown that SSR128129E binds specifically to the extracellular domain of FGFRs, preventing the receptor from undergoing conformational changes necessary for internalization. This interaction has been elucidated through various biophysical techniques, including crystallography and molecular dynamics simulations. These studies confirm that SSR128129E does not compete with fibroblast growth factor but alters the receptor's functionality in an allosteric manner, providing insights into its mechanism of action .

SSR128129E shares similarities with other compounds that target fibroblast growth factor receptors but is distinguished by its allosteric mechanism. Here are some similar compounds:

Compound NameMechanismUnique Features
RO4383596Competitive inhibitorTargets multiple tyrosine kinases
AZD4547Selective FGFR inhibitorPrimarily acts on FGFR1
NVP-BGJ398Pan-FGFR inhibitorCompetitive binding at the ATP site

SSR128129E's uniqueness lies in its ability to modulate FGFR activity without competing for the same binding sites as fibroblast growth factors, making it a promising candidate for further development in targeted cancer therapies .

SSR128129E represents a unique class of small-molecule inhibitors that targets the extracellular domain of fibroblast growth factor receptors through an allosteric mechanism [6]. Unlike conventional orthosteric inhibitors that compete directly with fibroblast growth factor ligands for binding sites, SSR128129E binds to a distinct allosteric site on the receptor without interfering with fibroblast growth factor binding [2] [4]. This allosteric interaction fundamentally alters the receptor's signaling capacity while maintaining ligand-receptor engagement.

The compound exhibits distinctive allosteric properties including probe dependence, signaling bias, and ceiling effects [39] [41]. Nuclear magnetic resonance spectroscopy studies have demonstrated that SSR128129E binds specifically to the hydrophobic groove located within the D3 domain of fibroblast growth factor receptors [22] [34]. Crystallographic analysis reveals that the binding site overlaps with regions critical for receptor conformational changes required for effective signal transduction [6] [8].

Molecular dynamics simulations combined with free energy calculations have provided detailed insights into the binding dynamics of SSR128129E [6] [25]. These computational studies demonstrate that the compound establishes stable interactions within the D3 domain groove, creating a thermodynamically favorable binding state that persists throughout the receptor's conformational transitions [23]. Fourier transform infrared spectroscopy has further confirmed these binding interactions by revealing specific molecular vibrations associated with SSR128129E-receptor complex formation [6] [25].

Conformational Modulation of Fibroblast Growth Factor Receptor D2/D3 Domains

SSR128129E induces significant conformational changes within the D2 and D3 domains of fibroblast growth factor receptors [6] [16]. Nuclear magnetic resonance studies have mapped specific chemical shift perturbations that occur upon SSR128129E binding, indicating substantial alterations in the local chemical environment of key amino acid residues within these domains [12] [22]. These conformational changes propagate throughout the extracellular domain structure, affecting the relative positioning and dynamics of both D2 and D3 domains.

The D3 domain undergoes particularly pronounced conformational modifications upon SSR128129E binding [34] [22]. The compound specifically targets the hydrophobic groove within this domain, which normally serves as a binding site for certain fibroblast growth factor ligands [22]. When SSR128129E occupies this site, it prevents the D3 domain from adopting conformations necessary for optimal signal transduction while maintaining the overall structural integrity of the receptor [34].

Molecular dynamics simulations reveal that SSR128129E binding stabilizes alternative conformational states of the D2/D3 domain interface [6] [23]. These stabilized conformations are characterized by altered interdomain interactions that reduce the efficiency of signal transmission from the extracellular ligand-binding domains to the intracellular kinase domains [25]. The conformational changes induced by SSR128129E are distinct from those observed with orthosteric inhibitors, highlighting the unique mechanism of action of this allosteric modulator [6].

Inhibition of Fibroblast Growth Factor Receptor Internalization and Downstream Signaling Cascades

SSR128129E demonstrates pathway-selective inhibition of fibroblast growth factor receptor signaling cascades [6] [12]. The compound specifically inhibits extracellular signal-regulated kinase 1/2 phosphorylation while leaving phospholipase C-gamma phosphorylation largely unaffected [12] [27]. This selective modulation of downstream pathways represents a key distinguishing feature of SSR128129E compared to conventional receptor tyrosine kinase inhibitors that typically block all signaling pathways simultaneously.

The inhibition of receptor internalization constitutes a critical component of SSR128129E's mechanism of action [6] [19]. The compound interferes with the conformational changes required for efficient receptor endocytosis, thereby prolonging receptor residence time at the cell surface while simultaneously reducing signaling output [6]. This paradoxical effect results from the compound's ability to maintain receptors in a partially active state that is competent for ligand binding but deficient in signal propagation [11].

Studies using fibroblast growth factor receptor 2-expressing HEK293 cells have demonstrated that SSR128129E inhibits phosphorylation of fibroblast growth factor receptor substrate 2 and extracellular signal-regulated kinase 1/2 in response to fibroblast growth factor 2 stimulation [27]. The compound's effects on these signaling molecules occur at nanomolar concentrations, indicating high potency in cellular systems despite micromolar binding affinity to isolated receptor proteins [4] [27].

Signaling PathwaySSR128129E EffectConcentration Range
Extracellular Signal-Regulated Kinase 1/2Inhibited15-31 nM
Phospholipase C-gammaMinimal Effect>1 μM
Fibroblast Growth Factor Receptor Substrate 2Inhibited15-31 nM
Receptor InternalizationInhibited15-31 nM

Selectivity Profiling Across Fibroblast Growth Factor Receptor Isoforms (FGFR1-4)

SSR128129E exhibits broad activity across all four fibroblast growth factor receptor isoforms, though with varying degrees of potency [4] [7] [32]. The compound demonstrates an inhibitory concentration 50 value of 1.9 μM against fibroblast growth factor receptor 1 in biochemical assays [7] [32]. However, the compound shows significantly enhanced potency in cellular assays, with inhibitory concentration 50 values of 31 nM for endothelial cell proliferation and 15.2 nM for cell migration [4] [32].

The multi-receptor activity of SSR128129E has been confirmed across diverse experimental systems [4] [11]. The compound blocks migration responses mediated by fibroblast growth factor 1, which primarily activates fibroblast growth factor receptor 1 and fibroblast growth factor receptor 4 [7]. Additionally, SSR128129E inhibits capillary tube formation induced by fibroblast growth factor 19, a selective ligand for fibroblast growth factor receptor 4 [7] [32].

Cross-species conservation studies reveal that SSR128129E maintains inhibitory activity against fibroblast growth factor receptor paralogs in various animal species including zebrafish, fruit flies, and silkworms [4]. This broad evolutionary conservation suggests that the allosteric binding site targeted by SSR128129E represents a highly conserved structural feature across fibroblast growth factor receptor family members [4] [11].

Receptor IsoformBiochemical IC50Cellular IC50 RangePrimary Ligands Affected
Fibroblast Growth Factor Receptor 11.9 μM15-31 nMFibroblast Growth Factor 1, 2
Fibroblast Growth Factor Receptor 2Not Specified15-31 nMFibroblast Growth Factor 7, 10
Fibroblast Growth Factor Receptor 3Not Specified15-31 nMFibroblast Growth Factor 1, 2, 9
Fibroblast Growth Factor Receptor 4Not Specified15-31 nMFibroblast Growth Factor 19

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

346.09295125 g/mol

Monoisotopic Mass

346.09295125 g/mol

Heavy Atom Count

25

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

SSR128129E
Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate

Dates

Modify: 2023-08-15
1: Dol-Gleizes F, Delesque-Touchard N, Marès AM, Nestor AL, Schaeffer P, Bono F. A New Synthetic FGF Receptor Antagonist Inhibits Arteriosclerosis in a Mouse Vein Graft Model and Atherosclerosis in Apolipoprotein E-Deficient Mice. PLoS One. 2013 Nov 4;8(11):e80027. doi: 10.1371/journal.pone.0080027. PubMed PMID: 24224032; PubMed Central PMCID: PMC3817113.
2: Herbert C, Alcouffe C, Bono F. [SSR128129E, an extracellularly acting, small-molecule, allosteric inhibitor of FGF receptor signaling]. Med Sci (Paris). 2013 Oct;29(10):834-6. doi: 10.1051/medsci/20132910007. Epub 2013 Oct 18. French. PubMed PMID: 24148118.
3: Herbert C, Schieborr U, Saxena K, Juraszek J, De Smet F, Alcouffe C, Bianciotto M, Saladino G, Sibrac D, Kudlinzki D, Sreeramulu S, Brown A, Rigon P, Herault JP, Lassalle G, Blundell TL, Rousseau F, Gils A, Schymkowitz J, Tompa P, Herbert JM, Carmeliet P, Gervasio FL, Schwalbe H, Bono F. Molecular mechanism of SSR128129E, an extracellularly acting, small-molecule, allosteric inhibitor of FGF receptor signaling. Cancer Cell. 2013 Apr 15;23(4):489-501. doi: 10.1016/j.ccr.2013.02.018. PubMed PMID: 23597563.
4: Bono F, De Smet F, Herbert C, De Bock K, Georgiadou M, Fons P, Tjwa M, Alcouffe C, Ny A, Bianciotto M, Jonckx B, Murakami M, Lanahan AA, Michielsen C, Sibrac D, Dol-Gleizes F, Mazzone M, Zacchigna S, Herault JP, Fischer C, Rigon P, Ruiz de Almodovar C, Claes F, Blanc I, Poesen K, Zhang J, Segura I, Gueguen G, Bordes MF, Lambrechts D, Broussy R, van de Wouwer M, Michaux C, Shimada T, Jean I, Blacher S, Noel A, Motte P, Rom E, Rakic JM, Katsuma S, Schaeffer P, Yayon A, Van Schepdael A, Schwalbe H, Gervasio FL, Carmeliet G, Rozensky J, Dewerchin M, Simons M, Christopoulos A, Herbert JM, Carmeliet P. Inhibition of tumor angiogenesis and growth by a small-molecule multi-FGF receptor blocker with allosteric properties. Cancer Cell. 2013 Apr 15;23(4):477-88. doi: 10.1016/j.ccr.2013.02.019. PubMed PMID: 23597562.
5: Mohan SK, Rani SG, Chiu IM, Yu C. WITHDRAWN: Interaction of FGF1 with a novel anti-angiogenic drug SSR128129E. Arch Biochem Biophys. 2012 Jun 5. [Epub ahead of print] PubMed PMID: 22683470.

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